

# Application Note: 5-Bromo-2-fluoro-4-methoxyphenol in API Synthesis

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## Compound of Interest

Compound Name: *5-Bromo-2-fluoro-4-methoxyphenol*

CAS No.: *1111096-08-2*

Cat. No.: *B1374892*

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## Executive Summary

**5-Bromo-2-fluoro-4-methoxyphenol** is a high-value tetrasubstituted benzene intermediate employed in the synthesis of advanced pharmaceutical ingredients (APIs). Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:

- Phenolic Hydroxyl (-OH): A nucleophile for etherification or esterification.
- Aryl Bromide (-Br): An electrophile for palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).
- Fluorine (-F): A bioisostere that modulates metabolic stability (blocking oxidative metabolism at the C2 position) and lipophilicity.

This guide details the strategic deployment of this compound in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and Fluorinated Biaryl Antibiotics, providing validated protocols for chemoselective transformations.

## Chemical Profile & Properties[1][2][3][4][5][6][7]

Property	Data
Chemical Name	5-Bromo-2-fluoro-4-methoxyphenol
CAS Number	1111096-08-2
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrFO <sub>2</sub>
Molecular Weight	221.02 g/mol
Appearance	Off-white to pale beige solid
Melting Point	63–67 °C
Solubility	Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in water
pKa (Calculated)	~7.5 (Acidity enhanced by F and Br electron-withdrawal)

## Strategic Utility in Drug Design

The "2-fluoro-4-methoxy" substitution pattern is a recurring motif in medicinal chemistry, designed to mimic the electronic properties of natural substrates while enhancing pharmacokinetic (PK) profiles.

## Metabolic Blocking

In many phenyl-based drugs, the para-position is a "soft spot" for Cytochrome P450 oxidation. The presence of the methoxy group at C4 and the bromine at C5 directs metabolic attack away from the ring. The fluorine at C2 specifically blocks ortho-oxidation, a common degradation pathway for phenols.

## Orthogonal Functionalization Workflow

The compound allows for a "Plug-and-Play" synthesis strategy:

- Step 1 (O-Alkylation): The phenol is alkylated to attach a solubilizing tail or a linker.
- Step 2 (C-C Coupling): The bromide undergoes Suzuki coupling to attach the pharmacophore (e.g., a heterocycle like quinazoline or pyrimidine).

- Step 3 (Demethylation - Optional): The methoxy group can be cleaved (using  $\text{BBr}_3$ ) to reveal a second hydroxyl for further derivation, creating a catechol mimic.

## Experimental Protocols

Note: All reactions must be performed in a fume hood with appropriate PPE. Standard Schlenk techniques are recommended for cross-coupling reactions.

### Protocol A: Chemoselective O-Alkylation (Ether Synthesis)

Objective: To attach a side chain to the phenolic oxygen without affecting the aryl bromide.

Application: Synthesis of the "Tail" region of EGFR inhibitors.

Materials:

- **5-Bromo-2-fluoro-4-methoxyphenol** (1.0 eq)
- Alkyl Halide (e.g., 1-bromo-3-chloropropane) (1.2 eq)<sup>[1]</sup>
- Base: Potassium Carbonate ( $\text{K}_2\text{CO}_3$ ) (2.0 eq)
- Solvent: DMF or Acetonitrile (anhydrous)
- Catalyst: Potassium Iodide (KI) (0.1 eq - optional)

Procedure:

- Dissolution: Dissolve **5-Bromo-2-fluoro-4-methoxyphenol** (10 mmol) in DMF (20 mL) under  $\text{N}_2$  atmosphere.
- Deprotonation: Add  $\text{K}_2\text{CO}_3$  (20 mmol) and stir at room temperature for 15 minutes. The solution may darken slightly as the phenoxide forms.
- Addition: Dropwise add the Alkyl Halide (12 mmol). If the alkyl halide is a chloride, add KI (1 mmol) to facilitate Finkelstein exchange.

- Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2]
- Workup: Cool to RT. Pour into ice-water (100 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.[3][2]
- Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.

#### Validation Criteria:

- <sup>1</sup>H NMR: Disappearance of the phenolic -OH singlet (~5.15 ppm). Appearance of alkyl signals.
- Retention of Br: Mass spectrometry must show the characteristic Br isotope pattern (M and M+2 peaks of equal intensity).

## Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To couple the aryl bromide with a heteroaryl boronic acid. Application: Constructing the biaryl core of kinase inhibitors (e.g., attaching an indole or pyrimidine).

#### Materials:

- O-Alkylated Intermediate (from Protocol A) (1.0 eq)
- Aryl Boronic Acid (e.g., Indole-5-boronic acid) (1.2 eq)
- Catalyst: Pd(dppf)Cl<sub>2</sub>·DCM (0.05 eq)
- Base: Cs<sub>2</sub>CO<sub>3</sub> (3.0 eq) or K<sub>3</sub>PO<sub>4</sub>
- Solvent: 1,4-Dioxane/Water (4:1 ratio)

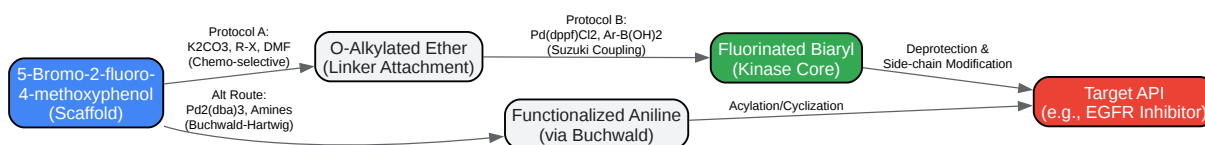
#### Procedure:

- Degassing: Charge the reaction vessel with the Intermediate, Boronic Acid, and Base. Evacuate and backfill with Argon (3 cycles).
- Solvent Addition: Add degassed Dioxane/Water mixture.

- Catalyst Addition: Add Pd(dppf)Cl<sub>2</sub>·DCM quickly under positive Argon flow.
- Reflux: Heat the mixture to 90–100°C for 12 hours.
- Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine.[2]
- Scavenging: Treat the organic phase with a metal scavenger (e.g., QuadraPure™ TU) if the product is for biological testing.

## Visualization: Synthetic Pathway

The following diagram illustrates the divergent synthesis capabilities of the scaffold.



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Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the Br and OH groups.[3]

## Case Study: Synthesis of a Third-Generation EGFR Inhibitor Analog

Hypothetical workflow based on the structural logic of Osimertinib and Lazertinib.

Background: 3rd-generation EGFR inhibitors often utilize a polysubstituted benzene ring connected to a pyrimidine and an acrylamide "warhead." **5-Bromo-2-fluoro-4-methoxyphenol** serves as an ideal starting material for the central benzene core due to its pre-installed fluorine and methoxy groups.

Workflow:

- **Step 1 (Core Assembly):** The phenol is protected or alkylated with a solubilizing amine tail (e.g., N,N-dimethylethylamine chain).
- **Step 2 (Heterocycle Coupling):** The 5-bromo position is coupled with a 2-aminopyrimidine boronic ester via Suzuki coupling.
- **Step 3 (Warhead Installation):** If the pyrimidine contains a nitro group, it is reduced to an aniline and then acrylated to form the covalent cysteine-binding warhead.

Why this Scaffold?

- The 2-Fluoro group increases the acidity of the phenol (if free) or modifies the electron density of the ring, improving binding affinity in the ATP pocket.
- The 4-Methoxy group acts as a hydrogen bond acceptor, often critical for orienting the molecule within the kinase hinge region.

## Safety and Handling

- **Hazard Classification:** Irritant (Skin/Eye/Respiratory).
- **Storage:** Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is light-sensitive; use amber vials.
- **Spill Cleanup:** Adsorb with sand or vermiculite. Do not flush into drains as halogenated phenols are toxic to aquatic life.

## References

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